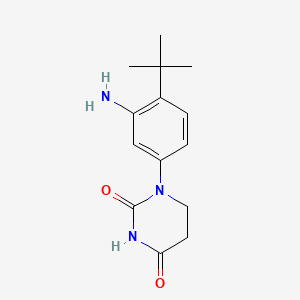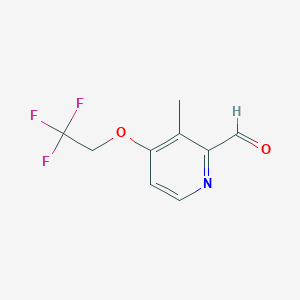
3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde is an organic compound with the molecular formula C9H8F3NO2. It is a pyridine derivative characterized by the presence of a trifluoroethoxy group and a carbaldehyde group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde typically involves the reaction of 3-methyl-4-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the trifluoroethoxy derivative. This intermediate is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to yield the desired carbaldehyde .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde .
化学反应分析
Types of Reactions
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) and other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid.
Reduction: 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .
相似化合物的比较
Similar Compounds
2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with a chloromethyl group instead of a carbaldehyde group.
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-methanol: Similar structure but with a hydroxymethyl group instead of a carbaldehyde group.
2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole: A more complex structure with additional functional groups.
Uniqueness
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde is unique due to the presence of both a trifluoroethoxy group and a carbaldehyde group, which confer distinct chemical reactivity and potential biological activity. Its combination of lipophilicity and reactivity makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C9H8F3NO2 |
|---|---|
分子量 |
219.16 g/mol |
IUPAC 名称 |
3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8F3NO2/c1-6-7(4-14)13-3-2-8(6)15-5-9(10,11)12/h2-4H,5H2,1H3 |
InChI 键 |
MDECNDXLOCUJBI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1C=O)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


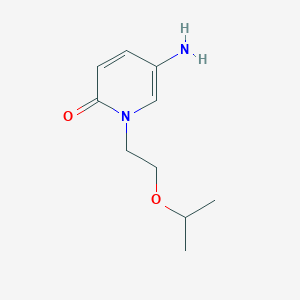
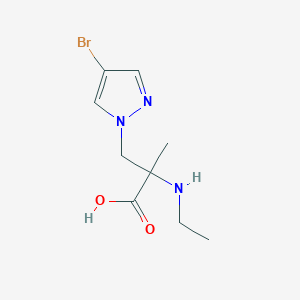
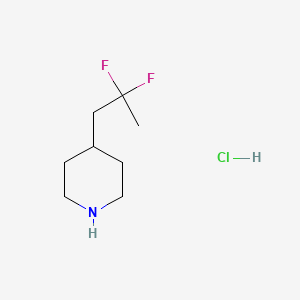
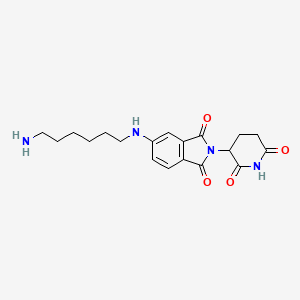
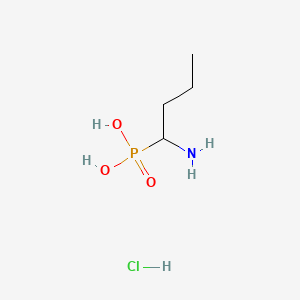
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
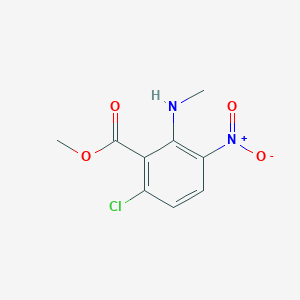
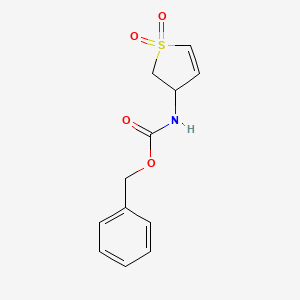
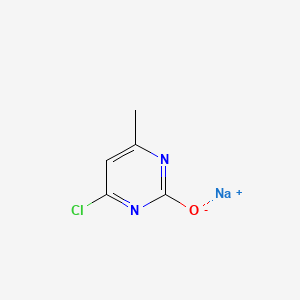
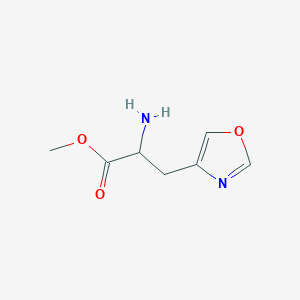
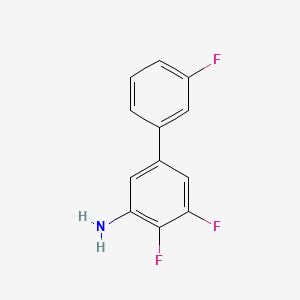
![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)
